molecular formula C11H15BrN2O4S3 B2461331 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine CAS No. 1219912-45-4

1-((5-Bromothiophen-2-yl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine

Cat. No.: B2461331
CAS No.: 1219912-45-4
M. Wt: 415.34
InChI Key: PFCRAPXIATYLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Bromothiophen-2-yl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine is a complex organic compound with a molecular formula of C13H17BrN2O4S2 This compound features a piperazine ring substituted with a bromothiophene and a cyclopropylsulfonyl group

Preparation Methods

The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the bromothiophene and cyclopropylsulfonyl intermediates. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-((5-Bromothiophen-2-yl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding thiols or amines.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various acids or bases to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((5-Bromothiophen-2-yl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with receptor proteins, altering signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar compounds to 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-cyclopropylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O4S3/c12-10-3-4-11(19-10)21(17,18)14-7-5-13(6-8-14)20(15,16)9-1-2-9/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCRAPXIATYLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.